2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane
Overview
Description
2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane is a compound with a complex molecular structure, indicative of advanced synthetic chemistry. This molecule includes a difluorophenyl group, an oxirane ring, and a 2-ethoxyoxane moiety, suggesting potential biological activity and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane typically involves multi-step processes. A common route includes the following steps:
Starting Materials
2,4-difluorophenylacetic acid
Ethylene glycol
An appropriate oxirane precursor
Reactions
The initial step involves the formation of a difluorophenyl epoxide via epoxidation of 2,4-difluorophenylacetic acid.
Subsequent reaction with ethylene glycol leads to the formation of the ethylene glycol ether derivative.
Cyclization with a suitable base results in the formation of the oxirane ring.
Conditions
These reactions often require controlled temperatures, specific catalysts, and solvents such as dichloromethane or toluene.
Industrial production typically involves scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane undergoes various chemical reactions:
Oxidation: : The oxirane ring can be oxidized to form diols under acidic or basic conditions.
Reduction: : Reduction of the difluorophenyl group can lead to the formation of hydrofluorophenyl derivatives.
Substitution: : The molecule can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: : Acetone, tetrahydrofuran (THF), methanol
Major Products
Oxidation Products: : Corresponding diols
Reduction Products: : Hydrofluorophenyl derivatives
Substitution Products: : Varied, based on the nucleophile involved
Scientific Research Applications
Chemistry
Utilized in the synthesis of complex organic molecules.
Acts as an intermediate for developing more advanced pharmacological compounds.
Biology
Studies focus on its interaction with biological macromolecules.
Medicine
Potential therapeutic applications due to its complex structure.
Investigated for its role as an antifungal or antibacterial agent.
Industry
Used in the formulation of specialized coatings and materials.
Employed in the development of advanced polymers with specific properties.
Mechanism of Action
The compound interacts with molecular targets through various pathways:
Molecular Targets: : Enzyme active sites, receptors on cell membranes.
Pathways: : Often involves binding to specific sites, inhibiting or modifying enzyme activity.
Mechanism: : The oxirane ring may open to form reactive intermediates, influencing cellular functions.
Comparison with Similar Compounds
2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane stands out due to its unique difluorophenyl group and oxirane ring combination.
Similar Compounds
2-[(1R)-1-[(2R)-2-(phenyl)oxiran-2-yl]ethoxy]oxane: : Lacks the difluorophenyl substitution, resulting in different reactivity and applications.
2-[(1R)-1-[(2R)-2-(4-fluorophenyl)oxiran-2-yl]ethoxy]oxane: : The single fluorine atom changes the compound's chemical properties and interaction potential.
Properties
IUPAC Name |
2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2O3/c1-10(20-14-4-2-3-7-18-14)15(9-19-15)12-6-5-11(16)8-13(12)17/h5-6,8,10,14H,2-4,7,9H2,1H3/t10-,14?,15-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBIMUAZFIPFKO-GIFVDNBISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CO1)C2=C(C=C(C=C2)F)F)OC3CCCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@]1(CO1)C2=C(C=C(C=C2)F)F)OC3CCCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501141939 | |
Record name | 2-[(1R)-1-[(2R)-2-(2,4-Difluorophenyl)-2-oxiranyl]ethoxy]tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501141939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135267-12-8 | |
Record name | 2-[(1R)-1-[(2R)-2-(2,4-Difluorophenyl)-2-oxiranyl]ethoxy]tetrahydro-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135267-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1R)-1-[(2R)-2-(2,4-Difluorophenyl)-2-oxiranyl]ethoxy]tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501141939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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